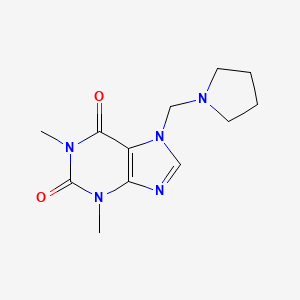
7-(1-Pyrrolidinyl)methyltheophylline
描述
属性
分子式 |
C12H17N5O2 |
|---|---|
分子量 |
263.30 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-(pyrrolidin-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H17N5O2/c1-14-10-9(11(18)15(2)12(14)19)17(7-13-10)8-16-5-3-4-6-16/h7H,3-6,8H2,1-2H3 |
InChI 键 |
OVEDMCYZXLAOHO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCCC3 |
产品来源 |
United States |
相似化合物的比较
Structural Analogues in Xanthine Derivatives
Theophylline derivatives with 7-position substitutions exhibit diverse pharmacological profiles:
- 7’-((4-Ethyl-5-thio-4H-1,2,4-triazol-3-yl)methyl)theophylline : Synthesized via multi-step alkylation, this derivative demonstrates enhanced metabolic stability due to thioether and triazole moieties .
- 7’-((4-Amino-5-thio-1,2,4-triazol-3-yl)methyl)theophylline: The amino-thio-triazole substitution improves water solubility, a critical factor for bioavailability .
Pyrrolidinyl-Substituted Quinolone Antibacterials
Quinolones with 7-pyrrolidinyl groups are notable for broad-spectrum antibacterial activity:
- 7-[3-(Aminomethyl)-1-pyrrolidinyl]quinolinecarboxylic acids: These derivatives (e.g., PD 124,816) show potent activity against Gram-negative bacteria (MIC < 0.1 μg/mL) and improved oral bioavailability compared to non-pyrrolidinyl quinolones .
- 7-[[3-(Ethylamino)methyl]-1-pyrrolidinyl]quinolines: The ethylamino side chain enhances bacterial DNA gyrase inhibition while reducing cytotoxicity .
Structural Insight: The pyrrolidinyl group in quinolones facilitates bacterial membrane penetration, a mechanism less relevant to xanthines but illustrative of the substituent’s versatility .
Kappa Opioid Receptor Agonists with Pyrrolidinyl Moieties
Pyrrolidinyl-containing opioids highlight the group’s role in receptor selectivity:
- U69,593 [(+)-N-Methyl-N-(7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl)benzeneacetamide] : A selective kappa opioid agonist (Ki = 1.2 nM at κ receptors) with minimal mu/delta affinity. The pyrrolidinyl group is critical for κ-receptor binding and agonist efficacy .
- PD117302 : Exhibits 90% κ receptor selectivity but lower analgesic potency than U69,593, underscoring the impact of spirocyclic vs. linear pyrrolidinyl conformations .
Comparative Table :
| Compound | κ Receptor Ki (nM) | Analgesic ED50 (mg/kg) | Respiratory Depression Threshold (mg/kg) |
|---|---|---|---|
| U69,593 | 1.2 | 0.3 | 1.0 |
| PD117302 | 2.5 | 1.5 | >10 |
| Bremazocine | 0.8 | 0.2 | 0.5 |
Data from in vivo primate studies and receptor binding assays .
Thiazolo-Pyridazinone Derivatives
- 7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one : This compound exhibits dual analgesic and anti-inflammatory activity (ED50 = 25 mg/kg in rodent models), attributed to COX-2 inhibition modulated by the pyrrolidinyl group .
Comparative Pharmacological Profiles
- Receptor Selectivity: Pyrrolidinyl groups enhance κ-opioid selectivity in U69,593 but improve antibacterial targeting in quinolones, demonstrating context-dependent effects.
- Bioavailability: Quinolones with pyrrolidinyl substitutions (e.g., PD 124,816) achieve higher oral absorption than theophylline derivatives, likely due to reduced polarity .
- Safety Profiles: U69,593 causes significant respiratory depression at therapeutic doses, whereas pyrrolidinyl-quinolones show minimal off-target toxicity .
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for 7-(1-Pyrrolidinyl)methyltheophylline, and what key reagents or intermediates are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step alkylation or substitution reactions starting from theophylline. For example, 7’-substituted theophylline derivatives can be synthesized via nucleophilic substitution using pyrrolidine derivatives under anhydrous conditions with catalysts like potassium carbonate . Purification often employs column chromatography with gradients of ethyl acetate and hexane. Key intermediates (e.g., halogenated theophylline precursors) must be characterized via H/C NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are most robust for characterizing this compound and its impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, using C18 columns and acetonitrile/water mobile phases. Impurity profiling (e.g., residual solvents or byproducts) requires GC-MS or LC-HRMS, as outlined in pharmacopeial guidelines . Structural confirmation via FT-IR (for functional groups) and X-ray crystallography (for solid-state conformation) is recommended .
Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays for this compound?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS at pH 7.4) and logP (measured via shake-flask method) are essential for dose-response studies. Computational tools like COSMO-RS can predict partitioning behavior, while experimental validation via UV-Vis spectroscopy ensures accuracy . Stability under varying temperatures and pH should also be assessed using accelerated degradation studies .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific receptor expression or assay conditions. A systematic review (e.g., PRISMA guidelines) should collate existing data, followed by factorial design experiments to isolate variables like incubation time, serum concentration, and adenosine receptor density . Meta-regression analysis can identify confounding factors .
Q. What experimental designs are optimal for studying the adsorption and reactivity of this compound on indoor surfaces (e.g., polymers, metals)?
- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map surface interactions at nanoscale resolution. Controlled chamber studies with varying humidity and oxidant levels (e.g., ozone) can mimic real-world conditions. Reference materials like silicon wafers or TiO₂-coated substrates provide baseline adsorption data .
Q. How can researchers ensure methodological rigor when investigating metabolic pathways of this compound in hepatic models?
- Methodological Answer : Combine in vitro (e.g., hepatocyte incubations with CYP450 inhibitors) and in silico approaches (molecular docking with CYP3A4/2D6). Isotopic labeling (C or H) facilitates metabolite tracking via scintillation counting. Validate findings using human liver microsomes and cross-species comparisons to address translational gaps .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and stirring rate via DOE (Design of Experiments). Real-time PAT (Process Analytical Technology) tools, such as in-line Raman spectroscopy, monitor intermediate formation. Statistical process control (SPC) charts ensure consistency across batches .
Methodological Frameworks for Research Design
- For hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example, a study on receptor binding affinity should specify measurable outcomes (e.g., IC₅₀ values) and ethical oversight for animal models .
- For data interpretation : Use counterfactual analysis to assess causality in observed bioactivity. Sensitivity analysis (e.g., Monte Carlo simulations) quantifies uncertainty in pharmacokinetic models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


